Cas no 1157997-76-6 (1,2,3-Thiadiazole-4-methanamine, N-(5-bromo-2-methylphenyl)-)

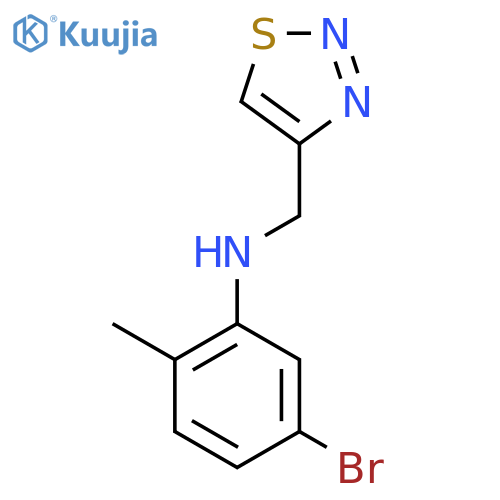

1157997-76-6 structure

商品名:1,2,3-Thiadiazole-4-methanamine, N-(5-bromo-2-methylphenyl)-

CAS番号:1157997-76-6

MF:C10H10BrN3S

メガワット:284.17549943924

CID:5157245

1,2,3-Thiadiazole-4-methanamine, N-(5-bromo-2-methylphenyl)- 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

- 5-bromo-2-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline

- 1,2,3-Thiadiazole-4-methanamine, N-(5-bromo-2-methylphenyl)-

-

- インチ: 1S/C10H10BrN3S/c1-7-2-3-8(11)4-10(7)12-5-9-6-15-14-13-9/h2-4,6,12H,5H2,1H3

- InChIKey: FRKIHZJBUBCTKN-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(C)=C(C=1)NCC1=CSN=N1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 205

- トポロジー分子極性表面積: 66

- 疎水性パラメータ計算基準値(XlogP): 3

1,2,3-Thiadiazole-4-methanamine, N-(5-bromo-2-methylphenyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-166915-0.05g |

5-bromo-2-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline |

1157997-76-6 | 0.05g |

$612.0 | 2023-06-04 | ||

| Enamine | EN300-166915-0.5g |

5-bromo-2-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline |

1157997-76-6 | 0.5g |

$699.0 | 2023-06-04 | ||

| Enamine | EN300-166915-5.0g |

5-bromo-2-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline |

1157997-76-6 | 5g |

$2110.0 | 2023-06-04 | ||

| Enamine | EN300-166915-0.25g |

5-bromo-2-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline |

1157997-76-6 | 0.25g |

$670.0 | 2023-06-04 | ||

| Enamine | EN300-166915-10.0g |

5-bromo-2-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline |

1157997-76-6 | 10g |

$3131.0 | 2023-06-04 | ||

| Enamine | EN300-166915-1.0g |

5-bromo-2-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline |

1157997-76-6 | 1g |

$728.0 | 2023-06-04 | ||

| Enamine | EN300-166915-2.5g |

5-bromo-2-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline |

1157997-76-6 | 2.5g |

$1428.0 | 2023-06-04 | ||

| Enamine | EN300-166915-0.1g |

5-bromo-2-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline |

1157997-76-6 | 0.1g |

$640.0 | 2023-06-04 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00990918-1g |

5-Bromo-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline |

1157997-76-6 | 95% | 1g |

¥3220.0 | 2023-04-05 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00990918-5g |

5-Bromo-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline |

1157997-76-6 | 95% | 5g |

¥9352.0 | 2023-04-05 |

1,2,3-Thiadiazole-4-methanamine, N-(5-bromo-2-methylphenyl)- 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

1157997-76-6 (1,2,3-Thiadiazole-4-methanamine, N-(5-bromo-2-methylphenyl)-) 関連製品

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬